N,N,2-Trimethyl-3-thiophenemethanamine

Description

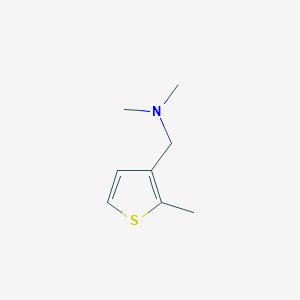

N,N,2-Trimethyl-3-thiophenemethanamine is a tertiary amine featuring a thiophene ring substituted at the 3-position with a methanamine group. The amine nitrogen is dimethylated, and an additional methyl group is present at the 2-position of the thiophene ring. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and organic synthesis.

Properties

Molecular Formula |

C8H13NS |

|---|---|

Molecular Weight |

155.26 g/mol |

IUPAC Name |

N,N-dimethyl-1-(2-methylthiophen-3-yl)methanamine |

InChI |

InChI=1S/C8H13NS/c1-7-8(4-5-10-7)6-9(2)3/h4-5H,6H2,1-3H3 |

InChI Key |

BQEHINYVDCKWBN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CS1)CN(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

2-(3-Thienyl)ethanamine

- Structure : A thiophene ring at the 3-position linked to an ethylamine group.

- Key Differences : Lacks the N,N-dimethyl and 2-methyl substituents present in the target compound.

- Used as a precursor in synthesizing trace amine-associated receptor (TAAR1) ligands .

Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine

- Structure : A tetrahydrofuran ring with N,N-dimethylmethanamine and two phenyl groups at the 2-position.

- Key Differences : Replaces thiophene with a furan ring and incorporates bulky diphenyl substituents.

- Properties: Increased steric hindrance from diphenyl groups may reduce reactivity compared to the thiophene derivative. The furan’s lower aromaticity (vs.

- Safety : Requires medical consultation upon exposure, suggesting higher toxicity than simpler amines like triethylamine .

2-Phenylbenzo[b]thiophene-3-N,N-dimethylethanamine Hydrochloride

- Structure : A benzo[b]thiophene core with a dimethylated ethanamine side chain and a phenyl substituent.

- Key Differences : Larger aromatic system (benzo[b]thiophene) and extended ethylamine chain vs. the methylamine chain in the target compound.

- Pharmacology : Demonstrates antipsychotic activity in preclinical studies, highlighting the role of aromatic heterocycles in central nervous system (CNS) drug design. The dimethylamine group enhances lipophilicity, aiding blood-brain barrier penetration .

Triethylamine (N,N-Diethylethanamine)

- Structure : A simple tertiary amine with three ethyl groups.

- Key Differences : Lacks aromatic systems, resulting in vastly different electronic properties.

- Applications : Widely used as a base in organic synthesis. The absence of a thiophene ring limits its use in targeted pharmacological applications but underscores the importance of aromaticity in drug-receptor interactions .

- Safety : Classified as a irritant, with hazards similar to other tertiary amines, suggesting that N,N,2-Trimethyl-3-thiophenemethanamine may require similar handling precautions .

Structural and Functional Analysis Table

| Compound | Core Structure | Substituents | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|---|

| This compound | Thiophene | N,N-dimethyl, 2-methyl | ~167 (estimated) | High lipophilicity; potential CNS activity |

| 2-(3-Thienyl)ethanamine | Thiophene | Ethylamine | 127.20 | TAAR1 modulation; precursor use |

| Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine | Furan | N,N-dimethyl, 2,2-diphenyl | 281.39 | Steric hindrance; synthetic intermediate |

| 2-Phenylbenzo[b]thiophene-3-N,N-dimethylethanamine | Benzo[b]thiophene | N,N-dimethyl, phenyl | ~297 (estimated) | Antipsychotic activity; CNS penetration |

| Triethylamine | Alkyl amine | Three ethyl groups | 101.19 | Organic synthesis base; irritant |

Research Findings and Implications

- Electronic Effects : Thiophene’s electron-rich aromatic system enhances π-π interactions in drug-receptor binding compared to furan or alkyl amines .

- Synthetic Routes : Common methods include nucleophilic substitution and reductive amination, as seen in the synthesis of 2-phenylbenzo[b]thiophene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.